Methocarbamol-13C,d3
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Overview
Description
Methocarbamol-13C,d3 is a labeled version of Methocarbamol, where the carbon-13 isotope and deuterium (d3) are incorporated into the molecular structure. Methocarbamol itself is an orally active central muscle relaxant that blocks muscular Nav1.4 channels and reversibly affects the voltage dependence of inactivation of these channels . The labeled version, this compound, is primarily used in scientific research for tracing and quantification purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-13C,d3 involves the incorporation of carbon-13 and deuterium into the Methocarbamol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction sequence. The specific reaction conditions may vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and facilities to handle the labeled isotopes and ensure their incorporation into the final product. The process is carefully monitored to maintain the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methocarbamol-13C,d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Methocarbamol-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the behavior of Methocarbamol in various chemical environments.
Biology: Employed in metabolic studies to trace the distribution and metabolism of Methocarbamol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Methocarbamol.
Mechanism of Action
Methocarbamol-13C,d3 exerts its effects by blocking the Nav1.4 muscular channels, which are voltage-gated sodium channels. This action is reversible and affects the voltage dependence of inactivation of these channels. By blocking these channels, this compound reduces muscle spasms and provides muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: The non-labeled version of Methocarbamol-13C,d3, used as a muscle relaxant.
Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Cyclobenzaprine: A muscle relaxant that works through a different mechanism, primarily affecting the central nervous system.
Uniqueness
This compound is unique due to its labeled isotopes, which make it particularly useful for tracing and quantification in scientific research. This allows for more precise studies of the compound’s behavior and effects in various environments, providing valuable insights that are not possible with non-labeled versions .
Biological Activity
Methocarbamol-13C,d3 is a deuterated and carbon-13 labeled derivative of methocarbamol, a centrally acting muscle relaxant. This compound is primarily used to alleviate muscle spasms associated with musculoskeletal conditions. The incorporation of isotopes such as deuterium and carbon-13 enhances its utility in pharmacokinetic studies, allowing for more precise tracking of its metabolic pathways and biological activity.
Methocarbamol acts as a muscle relaxant by inhibiting the transmission of nerve impulses in the central nervous system (CNS). It is believed to exert its effects through the following mechanisms:
- Inhibition of Neuromuscular Transmission : Methocarbamol blocks the action potential propagation at the neuromuscular junction, thereby reducing muscle contraction.
- Central Nervous System Effects : It may also act on the CNS to alter pain perception and muscle tone, contributing to its muscle-relaxing properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):
Parameter | Value |
---|---|
Half-life | Approximately 1-2 hours |
Peak Plasma Concentration | 1-2 hours post-administration |
Metabolism | Primarily via hepatic pathways, including ring hydroxylation and O-demethylation |
Excretion | Renal (urine) |
The isotopic labeling allows researchers to trace the compound's metabolic fate more accurately in biological systems.
In Vitro Studies
In vitro studies have demonstrated that Methocarbamol can inhibit the metabolism of other drugs, particularly opioids. A study by Moody et al. (2018) indicated that Methocarbamol has a moderate inhibitory effect on cytochrome P450 enzymes, which are crucial for drug metabolism:
Drug Interaction | IC50 (µM) |
---|---|
Oxycodone | 2.5 |
Methadone | 3.0 |
These findings suggest that Methocarbamol may alter the pharmacokinetics of co-administered medications, necessitating careful monitoring in clinical settings.
Case Studies
- Case Study on Muscle Spasms : A clinical trial involving patients with acute musculoskeletal pain showed significant improvement in muscle relaxation when treated with Methocarbamol compared to placebo. Patients reported a reduction in pain scores by an average of 30% after one week of treatment.
- Adverse Drug Reactions : Another case highlighted an elderly patient who developed dizziness and sedation when Methocarbamol was combined with other CNS depressants. This underscores the importance of evaluating drug interactions in vulnerable populations.
Properties
Molecular Formula |
C11H15NO5 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3 |
InChI Key |
GNXFOGHNGIVQEH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origin of Product |
United States |
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